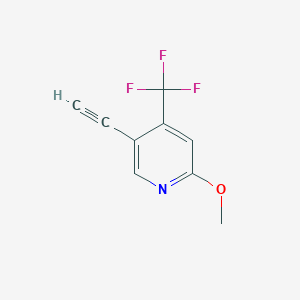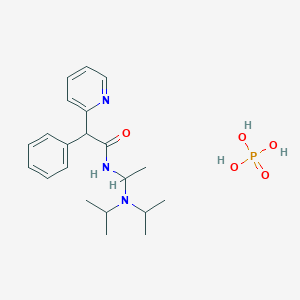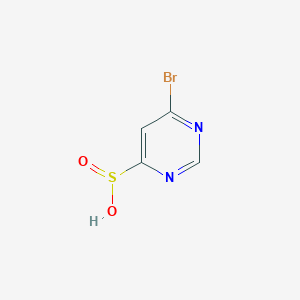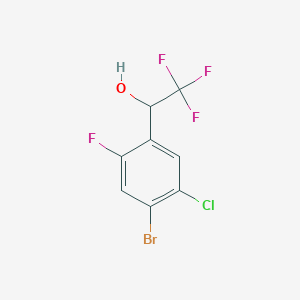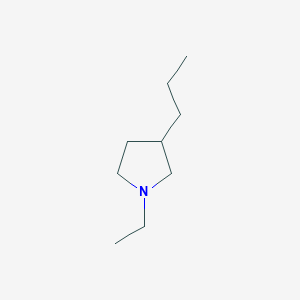
1-Ethyl-3-propylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-propylpyrrolidine is a nitrogen-containing heterocyclic compound belonging to the pyrrolidine family Pyrrolidines are characterized by a five-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-propylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 1,4-diaminobutane with ethyl and propyl halides under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of pyrrolidines often involves the catalytic hydrogenation of pyrroles or the cyclization of amino alcohols. The process is typically carried out in the presence of a metal catalyst such as palladium or nickel under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3-propylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated pyrrolidines.
Aplicaciones Científicas De Investigación
1-Ethyl-3-propylpyrrolidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-propylpyrrolidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural configuration. It binds to active sites or allosteric sites, altering the activity of the target protein and affecting downstream signaling pathways .
Comparación Con Compuestos Similares
Pyrrolidine: The parent compound, which lacks the ethyl and propyl substituents.
N-Methylpyrrolidine: A similar compound with a methyl group instead of ethyl and propyl groups.
N-Ethylpyrrolidine: Contains an ethyl group but lacks the propyl group.
Uniqueness: 1-Ethyl-3-propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both ethyl and propyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and industrial applications .
Propiedades
Fórmula molecular |
C9H19N |
|---|---|
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
1-ethyl-3-propylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-3-5-9-6-7-10(4-2)8-9/h9H,3-8H2,1-2H3 |
Clave InChI |
XSKSNYPSMXWBEG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCN(C1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


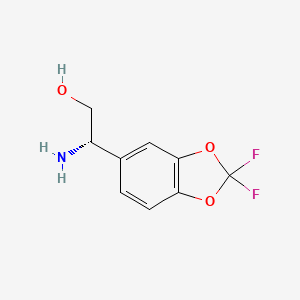
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13120504.png)

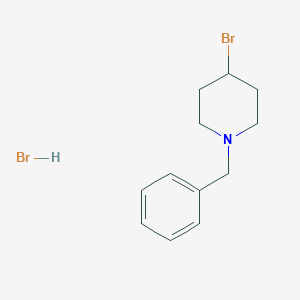
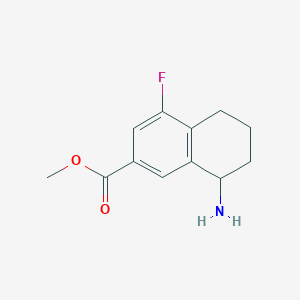
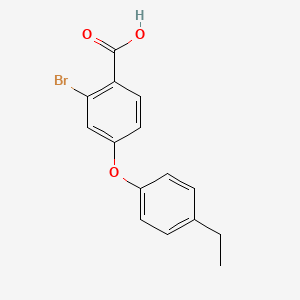
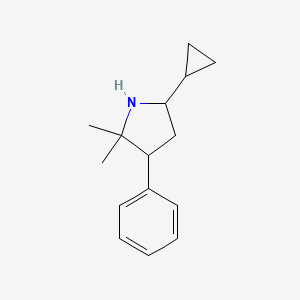

![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
